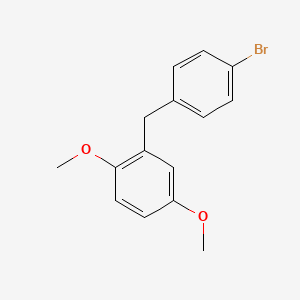
2-(4-Bromobenzyl)-1,4-dimethoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Bromobenzyl)-1,4-dimethoxybenzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a bromobenzyl group and two methoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromobenzyl)-1,4-dimethoxybenzene typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 4-bromobenzyl alcohol.
Formation of 4-Bromobenzyl Bromide: 4-bromobenzyl alcohol is converted to 4-bromobenzyl bromide using hydrobromic acid.
Alkylation Reaction: The final step involves the alkylation of 1,4-dimethoxybenzene with 4-bromobenzyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Bromobenzyl)-1,4-dimethoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Typical conditions involve heating the compound with the nucleophile in a polar solvent.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Major Products
Substitution Reactions: Products include 2-(4-aminobenzyl)-1,4-dimethoxybenzene and 2-(4-thiocyanatobenzyl)-1,4-dimethoxybenzene.
Oxidation Reactions: Products include 2-(4-bromobenzyl)-1,4-dimethoxybenzaldehyde and 2-(4-bromobenzyl)-1,4-dimethoxybenzoic acid.
Reduction Reactions: The major product is 2-(4-methylbenzyl)-1,4-dimethoxybenzene.
Aplicaciones Científicas De Investigación
2-(4-Bromobenzyl)-1,4-dimethoxybenzene has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules and its potential as a biochemical probe.
Mecanismo De Acción
The mechanism of action of 2-(4-Bromobenzyl)-1,4-dimethoxybenzene involves its interaction with specific molecular targets. The bromobenzyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The methoxy groups may enhance the compound’s binding affinity and selectivity for its targets.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Chlorobenzyl)-1,4-dimethoxybenzene
- 2-(4-Methylbenzyl)-1,4-dimethoxybenzene
- 2-(4-Fluorobenzyl)-1,4-dimethoxybenzene
Uniqueness
2-(4-Bromobenzyl)-1,4-dimethoxybenzene is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its analogs. The bromine atom can participate in specific interactions, such as halogen bonding, which can influence the compound’s properties and applications.
Propiedades
Número CAS |
81974-88-1 |
|---|---|
Fórmula molecular |
C15H15BrO2 |
Peso molecular |
307.18 g/mol |
Nombre IUPAC |
2-[(4-bromophenyl)methyl]-1,4-dimethoxybenzene |
InChI |
InChI=1S/C15H15BrO2/c1-17-14-7-8-15(18-2)12(10-14)9-11-3-5-13(16)6-4-11/h3-8,10H,9H2,1-2H3 |
Clave InChI |
KQUHVUVSPKVZLP-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)OC)CC2=CC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(2-Chloro-3,5-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14411150.png)
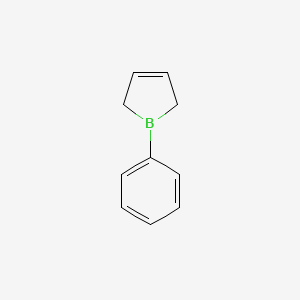
![4,4'-[(4-Hydroxy-1,3-phenylene)disulfonyl]diphenol](/img/structure/B14411160.png)
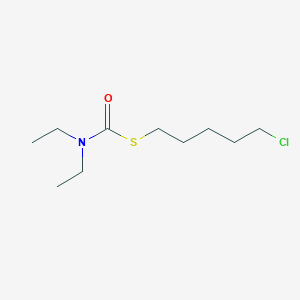
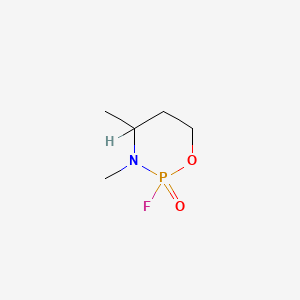

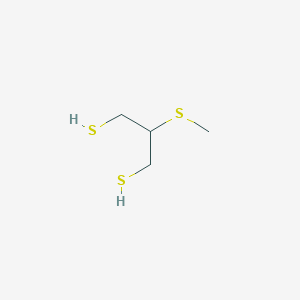
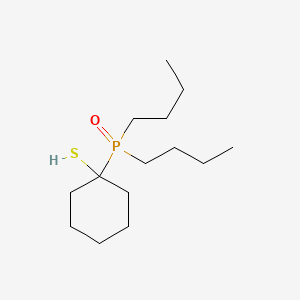
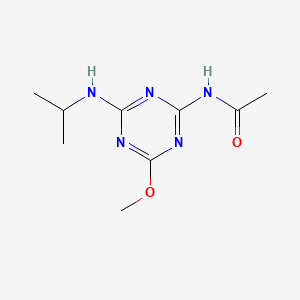
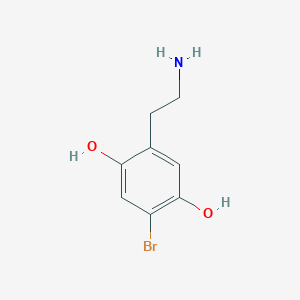
![2-[(Furan-2-yl)methoxy]-4,5-diphenyl-1,3-oxazole](/img/structure/B14411199.png)
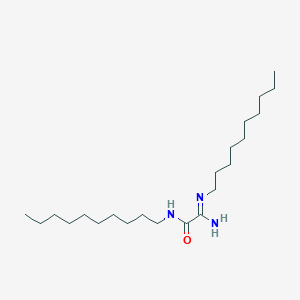
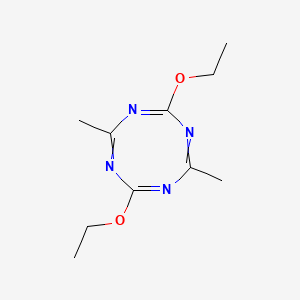
![4-({2-[2,4-Dinitro-6-(trifluoromethyl)phenyl]ethyl}amino)benzonitrile](/img/structure/B14411212.png)
